(1R,2R)-2-(2,3-difluorophenyl)cyclopropane-1-carboxylic acid
Description
Electronic Effects
- Electron-withdrawing nature : Fluorine atoms withdraw electron density via inductive (-I) and resonance (-R) effects, polarizing the aromatic ring.
- Hammett substituent constants :
Position σₘ (meta) σₚ (para) 2-F 0.34 0.06 3-F 0.34 0.06
Data from
The cumulative σ value (0.68) enhances the acidity of the carboxylic acid (pKa ~2.5–3.0).
Steric and Crystallographic Effects
- Crystal packing : Fluorine’s small atomic radius (1.47 Å) allows dense packing via C-F···H-C hydrogen bonds and π-stacking interactions.
- Conformational rigidity : The 2,3-difluoro substitution restricts rotation around the C(cyclopropane)-C(aryl) bond, favoring a planar arrangement that optimizes conjugation with the cyclopropane ring.
Impact on Reactivity
- Lewis acidity : The electron-withdrawing groups increase the electrophilicity of the carboxylic acid, facilitating esterification or amidation reactions.
- Redox behavior : Fluorine substituents stabilize radical intermediates, as evidenced by electrochemical studies on analogous difluorophenyl derivatives.
Properties
IUPAC Name |
(1R,2R)-2-(2,3-difluorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c11-8-3-1-2-5(9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOJFERUHBBKLX-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C(=CC=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=C(C(=CC=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955548-02-3 | |
| Record name | rac-(1R,2R)-2-(2,3-difluorophenyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(2,3-difluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a difluorophenyl-substituted alkene, using a carbenoid reagent. Common reagents for this transformation include diazo compounds and transition metal catalysts like rhodium or copper complexes. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable cyclopropanation processes using continuous flow reactors. These methods enhance the efficiency and safety of the synthesis by providing better control over reaction parameters and minimizing the handling of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(2,3-difluorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or borane complexes.
Substitution: Electrophiles such as halogens, nitro groups, or sulfonyl groups in the presence of catalysts like iron or aluminum chloride.
Major Products
Oxidation: Carboxylates, ketones, or aldehydes.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the difluorophenyl group.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-2-(2,3-difluorophenyl)cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of difluorophenyl groups on biological systems. Its interactions with enzymes, receptors, and other biomolecules can provide insights into the design of new drugs and therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structural properties may contribute to the development of new drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, where its unique properties can enhance the performance of the final products.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(2,3-difluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The cyclopropane ring may also contribute to the compound’s stability and resistance to metabolic degradation.
Comparison with Similar Compounds
Fluorophenyl-Substituted Cyclopropane Carboxylic Acids
The position and number of fluorine atoms on the phenyl ring significantly influence physicochemical properties and biological interactions. Key analogs include:
Key Observations :
Halogen-Substituted Analogs
Replacing fluorine with other halogens alters reactivity and binding properties:
Key Observations :
Stereochemical Variants
Stereochemistry critically impacts biological activity:
Key Observations :
- Aromatic vs.
- Ring Strain : The 2,2-difluoro cyclopropane derivative () exhibits higher ring strain, which may influence its reactivity in synthetic pathways.
Biological Activity
The compound (1R,2R)-2-(2,3-difluorophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with potential biological activity that has garnered interest in pharmacological research. This article explores its biological activity, synthesizing findings from various studies and reviews to provide a comprehensive overview.
- Molecular Formula : C10H8F2O2
- Molecular Weight : 198.17 g/mol
- CAS Number : 220352-36-3
- IUPAC Name : (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid
The compound is characterized by the presence of two fluorine atoms on the phenyl ring, which may influence its biological properties.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives of cyclopropane carboxylic acids have been shown to inhibit key inflammatory pathways, including the NF-kB signaling pathway, which is crucial in the pathogenesis of various inflammatory diseases .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Studies have shown that cyclopropane derivatives can act as inhibitors of specific kinases involved in cancer cell proliferation. For example, compounds with similar scaffolds have demonstrated IC50 values in the nanomolar range against various cancer cell lines .
Neuroprotective Activity
Preliminary findings suggest that this compound may possess neuroprotective properties. The inhibition of oxidative stress and modulation of neuroinflammatory responses are critical mechanisms through which such compounds exert their effects .
Structure-Activity Relationship (SAR)
The introduction of fluorine substituents in the phenyl ring is hypothesized to enhance the biological activity of cyclopropane derivatives. The SAR studies indicate that modifications at specific positions on the cyclopropane structure can lead to improved potency and selectivity for biological targets .
Table of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of NF-kB signaling | |
| Anticancer | Kinase inhibition (IC50 in nM range) | |
| Neuroprotective | Reduction of oxidative stress |
Case Studies and Research Findings
- Anti-inflammatory Study : A study involving a series of cyclopropane derivatives demonstrated that certain modifications led to a significant reduction in pro-inflammatory cytokines in vitro.
- Cancer Xenograft Models : In vivo studies using xenograft models showed that compounds with similar structures delayed tumor growth effectively, indicating potential therapeutic applications in oncology.
- Neuroprotection in Animal Models : Research on animal models indicated that treatment with cyclopropane derivatives resulted in improved cognitive functions and reduced neuroinflammation markers.
Q & A
Q. What are the established synthetic routes for (1R,2R)-2-(2,3-difluorophenyl)cyclopropane-1-carboxylic acid?
Methodological Answer: The synthesis typically involves:
- Cyclopropanation : A cyclopropane ring is formed via transition metal-catalyzed reactions (e.g., rhodium or palladium) using diazo compounds or ylides. For example, a diazo precursor reacts with a fluorinated alkene under controlled conditions to yield the strained cyclopropane core .
- Fluorinated Aryl Introduction : The 2,3-difluorophenyl group is introduced via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using a boronic acid derivative of 2,3-difluorobenzene .
- Carboxylic Acid Functionalization : Post-cyclopropanation oxidation or hydrolysis steps are employed to install the carboxylic acid moiety .
Q. How is the stereochemistry of the cyclopropane ring confirmed experimentally?
Methodological Answer:
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak® AD-H column) with hexane/isopropanol mobile phases .
- X-ray Crystallography : Provides definitive proof of the (1R,2R) configuration by resolving the spatial arrangement of substituents .
- Optical Rotation : Compares experimental [α]D values with literature data for stereoisomeric derivatives (e.g., (1R,2R) vs. (1S,2S)) .
Q. What stability considerations are critical for handling this compound?
Methodological Answer:
- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the cyclopropane ring .
- Thermal Stability : Avoid temperatures >80°C, as cyclopropanes are prone to ring-opening reactions .
- pH Sensitivity : The carboxylic acid group requires buffered solutions (pH 5–7) to avoid decarboxylation .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized during synthesis?
Methodological Answer:
- Chiral Catalysts : Use enantioselective catalysts like Rh₂(S-DOSP)₄ for cyclopropanation, achieving >90% ee .
- Kinetic Resolution : Enzymatic or chemical methods (e.g., lipase-mediated hydrolysis) selectively remove undesired stereoisomers .
- Crystallization-Induced Diastereomer Resolution : Convert the acid to a chiral salt (e.g., with (R)-1-phenylethylamine) and recrystallize .
Q. What structure-activity relationship (SAR) insights exist for fluorophenyl substitutions?
Methodological Answer:
- Fluorine Position : 2,3-Difluorophenyl derivatives show enhanced metabolic stability compared to 3,4-difluoro analogs due to reduced CYP450 interactions .
- Electron-Withdrawing Effects : Fluorine atoms increase the acidity of the carboxylic acid group (pKa ~3.5 vs. ~4.2 for non-fluorinated analogs), influencing binding to biological targets .
- Steric Effects : Ortho-fluorine substituents induce torsional strain in the cyclopropane ring, altering conformational flexibility .
Q. SAR Comparison Table :
| Substituent | Metabolic Stability (t½, liver microsomes) | pKa | Bioactivity (IC₅₀, nM) |
|---|---|---|---|
| 2,3-Difluoro | 45 min | 3.4 | 12.5 |
| 3,4-Difluoro | 28 min | 3.6 | 18.7 |
| 4-Fluoro | 32 min | 4.1 | 25.3 |
Q. How can computational modeling guide the design of derivatives with improved target affinity?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., enzymes with cyclopropane-recognizing active sites) .
- QM/MM Simulations : Evaluate the energy barriers for ring-opening reactions to prioritize stable analogs .
- MD Simulations : Assess conformational dynamics of the cyclopropane ring in solvated systems to optimize pharmacokinetics .
Q. What analytical challenges arise in quantifying trace impurities in bulk samples?
Methodological Answer:
- LC-MS/MS : Detects impurities at ppm levels using selective ion monitoring (e.g., m/z 225.1 for the parent ion) .
- NMR Spectroscopy : ¹⁹F-NMR identifies residual fluorinated byproducts (e.g., unreacted 2,3-difluorobenzene derivatives) .
- HPLC-UV : Quantifies enantiomeric impurities with detection limits of 0.1% using chiral columns .
Q. How does the difluorophenyl group influence in vivo pharmacokinetics?
Methodological Answer:
- Increased Lipophilicity : LogP values rise by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability .
- Reduced Clearance : Fluorine’s electronegativity slows hepatic metabolism, extending half-life in rodent models (t½ = 6.2 h vs. 4.1 h for phenyl analogs) .
- Tissue Distribution : PET imaging with ¹⁸F-labeled analogs shows preferential accumulation in target organs (e.g., brain or liver) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
